A Senior Application Scientist's Field Guide for Researchers
A Senior Application Scientist's Field Guide for Researchers
An In-Depth Technical Guide to GW4064 (CAS 278779-30-9)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of GW4064, a pivotal tool compound in the study of nuclear receptor biology. As a potent and selective agonist of the Farnesoid X Receptor (FXR), GW4064 has been instrumental in elucidating the role of FXR in a multitude of physiological and pathophysiological processes. This document moves beyond a simple recitation of facts to offer field-proven insights into its application, mechanism, and critical considerations for experimental design.
Core Compound Identification and Physicochemical Properties
It is crucial to note that the CAS number 100135-57-3 is often incorrectly associated with GW4064. The correct and verified CAS Registry Number for GW4064 is 278779-30-9 .[1] This compound is a non-steroidal, isoxazole-based synthetic ligand for FXR.
Chemical and Physical Data Summary
The fundamental properties of GW4064 are summarized in the table below, compiled from various supplier and literature sources. Adherence to these specifications is critical for ensuring experimental reproducibility.
| Property | Value | Source(s) |
| CAS Registry Number | 278779-30-9 | [1] |
| Synonyms | GW-4064, 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid | [2] |
| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [2][3] |
| Molecular Weight | 542.8 g/mol | [2][3] |
| Appearance | Crystalline solid | [2][3] |
| Purity | ≥95% to ≥97% (by HPLC) | [3] |
| UV/Vis (λmax) | 304 nm | [3] |
| Storage Temperature | -20°C | [2][3] |
| Stability | ≥4 years at -20°C in solid form | [3] |
Solubility Profile: A Critical Parameter for Experimental Success
The limited aqueous solubility of GW4064 is a primary challenge in its experimental application.[4] Inadequate solubilization is a frequent source of experimental variability and artifacts.
| Solvent | Solubility | Source(s) |
| DMSO | ~25 mg/mL (~46 mM); up to 100 mM reported | [1][2][3] |
| Dimethylformamide (DMF) | ~25 mg/mL (~46 mM) | [3] |
| Ethanol | ~1 mg/mL (~1.8 mM) | [3] |
| Aqueous Buffers | Sparingly soluble | [3] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL (~0.55 mM) | [3] |
Expert Insight: For all in vitro and in vivo applications, it is imperative to prepare a concentrated stock solution in anhydrous DMSO. Subsequent dilutions into aqueous media or buffers should be done immediately prior to use. Aqueous solutions of GW4064 are not stable and should not be stored for more than a day.[3] Moisture contamination in DMSO can significantly reduce solubility.[5]
Mechanism of Action and Biological Effects
Primary Target: Farnesoid X Receptor (FXR)
GW4064 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that functions as a primary sensor for bile acids.[4] Its potency is high, with reported EC₅₀ values in the nanomolar range (e.g., 15 nM in an isolated receptor assay and 65-90 nM in cell-based transactivation assays).[4][5] A key feature of GW4064 is its selectivity; it displays no significant activity at other nuclear receptors at concentrations up to 1 μM, making it a valuable tool for specifically interrogating FXR pathways.[5]
Upon binding to FXR in the nucleus, GW4064 induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: FXR Signaling Pathway Activated by GW4064.
A primary target gene induced by FXR activation is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[6] SHP, in turn, acts as a transcriptional repressor of other key genes, most notably CYP7A1, the rate-limiting enzyme in bile acid synthesis.[6] This feedback loop is central to maintaining bile acid homeostasis.
Key Biological Consequences of FXR Activation
The activation of FXR by GW4064 triggers a cascade of effects that have been studied extensively in various models:
-
Hepatoprotection and Bile Acid Regulation: In animal models of cholestasis, GW4064 provides significant protection against liver damage by inducing the expression of canalicular transporters involved in bile acid clearance (e.g., BSEP, MDR2, MRP2) and repressing bile acid synthesis via the SHP-CYP7A1 axis.[6][7]
-
Metabolic Regulation: GW4064 has been shown to improve hyperglycemia and hyperlipidemia in diabetic animal models. It lowers triglyceride levels through a pathway involving SHP and the subsequent repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4]
-
Anti-Inflammatory Effects: GW4064 can attenuate lipopolysaccharide (LPS)-induced liver inflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1]
-
Cancer Biology: Research has demonstrated that GW4064 can inhibit tumor growth in breast cancer xenografts by reducing leptin signaling. More recently, it has been shown to enhance the efficacy of anti-PD-L1 immunotherapy in colorectal cancer by inducing immunogenic cell death.[8]
-
Intestinal Barrier Function: GW4064 protects intestinal epithelial barrier function and can ameliorate signaling related to colorectal tumorigenesis.[9]
Critical Caveat: FXR-Independent Off-Target Effects
While highly selective for FXR over other nuclear receptors, GW4064 is not without off-target activities. This is a crucial consideration for data interpretation. Studies have revealed that GW4064 can act as a modulator of multiple G protein-coupled receptors (GPCRs), including histamine receptors (H1, H2, H4).[10][11] In some cell lines that lack FXR expression (e.g., HEK-293T), GW4064 has been observed to induce apoptosis and activate signaling pathways involving cAMP and intracellular calcium.[10][11]
Expert Insight: It is imperative for researchers to validate that the observed effects of GW4064 in their system are genuinely FXR-dependent. This can be achieved through several approaches:
-
Use of FXR-null cells or animals: Comparing the response to GW4064 in wild-type versus FXR-deficient models is the gold standard.[12]
-
siRNA/shRNA knockdown: Transiently or stably reducing FXR expression in a cell line can confirm its role.
-
Use of an FXR antagonist: Co-treatment with a specific FXR antagonist should reverse the effects of GW4064 if the pathway is on-target.
Experimental Protocols and Handling
Preparation of Stock and Working Solutions
Accurate and consistent solution preparation is fundamental to reliable results.
Caption: Workflow for Preparing GW4064 Solutions.
Step-by-Step Protocol for a 10 mM DMSO Stock:
-
Tare: On a calibrated analytical balance, tare a sterile microcentrifuge tube.
-
Weigh: Carefully weigh out 5.43 mg of GW4064 (MW = 542.8 g/mol ).
-
Solubilize: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the tube.
-
Dissolve: Vortex thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution. The solution should be clear.
-
Aliquot and Store: Dispense into small, single-use aliquots (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
General Protocol: In Vitro FXR Activation Assay (Luciferase Reporter)
This protocol is adapted from methodologies used to characterize FXR agonists.[5]
-
Cell Seeding: Seed cells (e.g., CV1 or HEK293T) in a multi-well plate.
-
Transfection: Co-transfect cells with three plasmids:
-
An FXR expression vector (or a GAL4-FXR LBD fusion construct).
-
A luciferase reporter plasmid containing FXREs (or a UAS promoter for GAL4 systems).
-
A control plasmid expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency.
-
-
Incubation: Allow cells to recover and express the plasmids for 18-24 hours post-transfection.
-
Treatment: Prepare serial dilutions of GW4064 in the appropriate cell culture medium from your DMSO stock. The final DMSO concentration in the media should be kept constant across all wells (typically ≤0.1%) to avoid solvent-induced artifacts. Replace the old medium with the GW4064-containing medium.
-
Incubation: Treat cells for 24-48 hours.
-
Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase signal to the Renilla signal. Plot the normalized data against the log of the GW4064 concentration and fit to a dose-response curve to determine the EC₅₀.
General Protocol: In Vivo Administration in Rodent Models
This protocol is based on studies investigating the hepatoprotective effects of GW4064.[6][13]
-
Animal Acclimation: Acclimate animals (e.g., rats or mice) to the housing conditions for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dosing Solution Preparation: Prepare the dosing vehicle. A commonly used vehicle for GW4064 is a mixture of DMSO, PEG300, Tween-80, and saline.[14] For a 30 mg/kg dose in a rat with a 10 mL/kg injection volume, you would need a 3 mg/mL solution. Prepare this solution fresh each day.
-
Administration: Administer GW4064 or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage). Dosing frequency can range from daily to every other day depending on the experimental design.[13]
-
Monitoring: Monitor animals for health, body weight, and any adverse effects throughout the study.
Summary and Critical Considerations
GW4064 is an indispensable chemical tool for probing the biology of the Farnesoid X Receptor. Its high potency and selectivity for FXR make it superior to using natural bile acids, which often have broader activities.
However, researchers must remain vigilant about its limitations:
-
Poor Solubility: Can lead to precipitation in aqueous media, causing inconsistent results. Careful preparation of solutions is paramount.
-
Off-Target Effects: The potential for FXR-independent signaling via GPCRs necessitates rigorous validation controls.[10][11]
-
Pharmacokinetic Properties: GW4064 possesses a potentially toxic stilbene pharmacophore and exhibits UV light instability, which have precluded its development as a human therapeutic but do not detract from its value as a research compound.[4]
By understanding both the powerful on-target mechanism and the potential confounding factors of GW4064, researchers can design robust experiments that will continue to unravel the complex roles of FXR in health and disease.
References
-
APExBIO. GW4064 - Potent Selective FXR Agonist.
-
Selleck Chemicals. GW4064 | FXR agonist | CAS 278779-30-9.
-
Tocris Bioscience. GW 4064 | LXR-like Receptors.
-
MedchemExpress. GW 4064 | FXR Agonist.
-
Pathak, P., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Endocrinology, 28(5), 659-73.
-
Cayman Chemical. (2022). GW 4064 - PRODUCT INFORMATION.
-
Pathak, P., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Endocrinology, 28(5), 659–673.
-
BioGems. (2023). Technical Data Sheet GW 4064.
-
RayBiotech. GW4064.
-
Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. The Journal of Clinical Investigation, 112(11), 1678–1687.
-
R&D Systems. GW 4064 | LXR-like Receptor Agonists.
-
Gotoh, S., et al. (2015). GW4064, an Agonist of Farnesoid X Receptor, Represses CYP3A4 Expression in Human Hepatocytes by Inducing Small Heterodimer Partner Expression. Drug Metabolism and Disposition, 43(5), 796-802.
-
Al-Khaifi, A. M., et al. (2016). Farnesoid X Receptor and Its Ligands Inhibit the Function of Platelets. Arteriosclerosis, Thrombosis, and Vascular Biology, 36(12), 2324-2333.
-
Hsu, C.-N., et al. (2023). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. International Journal of Molecular Sciences, 24(23), 16982.
-
Sigma-Aldrich. GW4064 = 97 HPLC 278779-30-9.
-
Jiang, C., et al. (2015). FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(10), G858-G867.
-
Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. Journal of Clinical Investigation, 112(11), 1678-1687.
-
Zhang, Y., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 127.
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. bio-gems.com [bio-gems.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 7. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. medchemexpress.com [medchemexpress.com]
